molecular formula C23H25N3O6S2 B3642364 N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No.: B3642364
M. Wt: 503.6 g/mol
InChI Key: VZXYPEPHSUYYSD-UHFFFAOYSA-N
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Description

The compound “N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” is a complex organic molecule. It contains several functional groups, including a methylsulfonyl group, an amino group, and a phenoxy group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and phenoxy groups suggests that the compound may have aromatic properties. The amino and sulfonyl groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino groups could potentially participate in acid-base reactions, while the sulfonyl groups could be involved in substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar sulfonyl and amino groups, while its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context or research, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-25(33(2,28)29)20-9-7-8-18(16-20)24-23(27)17-26(34(3,30)31)19-12-14-22(15-13-19)32-21-10-5-4-6-11-21/h4-16H,17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXYPEPHSUYYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
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N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

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